
4'-Azidocytidine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R-1479 involves the introduction of an azide group at the 4’ position of the cytidine molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of R-1479 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
R-1479 undergoes several types of chemical reactions, including:
Oxidation: The azide group can be oxidized under specific conditions.
Reduction: The azide group can be reduced to an amine group.
Substitution: The azide group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as click chemistry
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of triazole derivatives through click chemistry
Wissenschaftliche Forschungsanwendungen
R-1479 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der Click-Chemie zur Synthese komplexer Moleküle verwendet.
Biologie: Für seine antiviralen Eigenschaften, insbesondere gegen HCV, untersucht.
Medizin: Für potenzielle therapeutische Anwendungen bei der Behandlung von HCV-Infektionen untersucht.
Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und als Werkzeug in der biochemischen Forschung eingesetzt
Wirkmechanismus
R-1479 entfaltet seine Wirkung durch Hemmung der RNA-abhängigen RNA-Polymerase von HCV. Die Verbindung wird in die virale RNA eingebaut, was zu einer Kettenabbruchreaktion und Hemmung der Virusreplikation führt. Das molekulare Ziel ist die NS5B-Polymerase, und der beteiligte Weg umfasst die Hemmung der RNA-Synthese .
Wirkmechanismus
R-1479 exerts its effects by inhibiting the RNA-dependent RNA polymerase of HCV. The compound is incorporated into the viral RNA, leading to chain termination and inhibition of viral replication. The molecular target is the NS5B polymerase, and the pathway involved includes the inhibition of RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
R-1479 ist einzigartig aufgrund seiner spezifischen Hemmung der HCV-RNA-abhängigen RNA-Polymerase. Ähnliche Verbindungen umfassen:
Sofosbuvir: Ein weiterer HCV-RNA-Replikationsinhibitor mit potenter anti-HCV-Aktivität.
Grazoprevir: Ein selektiver Inhibitor der HCV-NS3/4a-Protease.
R-1479 zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung der HCV-Replikation aus, was es zu einer wertvollen Verbindung in der antiviralen Forschung und Arzneimittelentwicklung macht.
Biologische Aktivität
4'-Azidocytidine, also known as R1479 or Azvudine, is a nucleoside analog that has garnered significant attention for its antiviral and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
This compound is a modified cytidine analog characterized by the presence of an azido group at the 4' position of the ribose sugar. This modification plays a crucial role in its biological activity. The compound acts primarily as an RNA chain terminator during viral replication, inhibiting the activity of RNA-dependent polymerases. This mechanism is pivotal in its effectiveness against a range of RNA viruses, including henipaviruses and flaviviruses .
Antiviral Activity
Broad-Spectrum Efficacy
Research has demonstrated that this compound exhibits potent antiviral activity across various viral families. Notably, it has shown effectiveness against:
- Henipaviruses : In vitro studies indicate strong antiviral effects against Nipah virus (NiV) and Hendra virus (HeV), with low micromolar EC50 values .
- Flaviviruses : Similar levels of antiviral activity have been observed against flaviviruses, suggesting its potential as a broad-spectrum antiviral agent .
- HIV : Early studies indicated that this compound possesses anti-HIV properties, making it a candidate for further exploration in HIV treatment protocols .
Anticancer Activity
In addition to its antiviral properties, this compound has been investigated for its anticancer potential. The compound's ability to inhibit retrotransposons—elements that can contribute to genomic instability in cancer cells—suggests that it may enhance the efficacy of existing cancer therapies .
Case Studies
- HepG2 Cell Line Studies : In vitro tests on human hepatoma cell lines (HepG2) revealed that this compound exhibited low cytotoxicity even at high concentrations (up to 1000 μM), indicating a favorable safety profile .
- Animal Models : Efficacy studies using xenograft models demonstrated that this compound could restrict tumor growth, supporting its potential use in cancer therapy .
Pharmacokinetics and Clinical Trials
Recent clinical trials have evaluated the pharmacokinetics and safety profile of this compound. A Phase II trial involving HIV-infected individuals showed promising results with no serious adverse effects reported. The drug met efficacy endpoints while exhibiting desirable pharmacokinetics .
Comparative Table of Efficacy
Virus Type | EC50 (µM) | Reference |
---|---|---|
Nipah Virus | Low Micromolar | |
Hendra Virus | Low Micromolar | |
HIV | Potent | |
Flavivirus | Potent |
Future Directions
The ongoing research into derivatives of this compound suggests that modifications could enhance its antiviral efficacy and reduce cytotoxicity. For instance, derivatives like 2'F-4'N3-C have exhibited up to a 20-fold increase in antiviral effects against NiV compared to the parent compound .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGMSQBFONGNG-JVZYCSMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332457 | |
Record name | 4'-Azidocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478182-28-4 | |
Record name | 4′-Azidocytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478182-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | R-1479 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Azidocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-1479 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.